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Compound of Interest

Compound Name: 4-Bromo-2-fluoro-5-nitrophenol

Cat. No.: B1289493 Get Quote

An In-depth Technical Guide on 4-Bromo-2-
fluoro-5-nitrophenol
For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an overview of the structural and spectral characteristics of 4-
Bromo-2-fluoro-5-nitrophenol (CAS Number: 661463-12-3).[1][2] While extensive searches

for publicly available experimental ¹H NMR and ¹³C NMR spectral data for this specific

compound have been conducted, no definitive datasets were identified. This suggests that

such data may not be readily available in the public domain.

This guide, therefore, presents the molecular structure of 4-Bromo-2-fluoro-5-nitrophenol
and provides a generalized, comprehensive experimental protocol for acquiring the ¹H NMR

and ¹³C NMR spectra, which can be applied should a sample of the compound be available.

Molecular Structure
The chemical structure of 4-Bromo-2-fluoro-5-nitrophenol is depicted below. The molecule

consists of a phenol ring substituted with a bromine atom at position 4, a fluorine atom at

position 2, and a nitro group at position 5.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1289493?utm_src=pdf-interest
https://www.benchchem.com/product/b1289493?utm_src=pdf-body
https://www.benchchem.com/product/b1289493?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-fluoro-5-nitrophenol
https://www.sigmaaldrich.com/SG/en/substance/bbe4bromo2fluoro5nitrophenol2360661463123
https://www.benchchem.com/product/b1289493?utm_src=pdf-body
https://www.benchchem.com/product/b1289493?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1289493?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Structure of 4-Bromo-2-fluoro-5-nitrophenol
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Figure 1. Chemical structure of 4-Bromo-2-fluoro-5-nitrophenol.

Spectral Data
As of the latest search, experimental ¹H NMR and ¹³C NMR spectral data for 4-Bromo-2-
fluoro-5-nitrophenol are not available in public spectral databases. The following tables are

provided as a template for researchers who may acquire this data in the future.
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Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

Data not

available

Data not

available

Data not

available

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppm Assignment

Data not available

Data not available

Data not available

Data not available

Data not available

Data not available

Experimental Protocols
The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for a small

organic molecule like 4-Bromo-2-fluoro-5-nitrophenol.

Sample Preparation
Solvent Selection: Choose a suitable deuterated solvent that dissolves the compound and

has minimal overlapping signals with the analyte. Common choices include Deuterated

Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Acetone

(Acetone-d₆).
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Sample Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7

mL of the chosen deuterated solvent in a clean, dry NMR tube.

Internal Standard: An internal standard, such as Tetramethylsilane (TMS), is often used for

referencing the chemical shifts to 0 ppm. Modern NMR instruments can also reference the

spectra to the residual solvent peak.

¹H NMR Spectroscopy
Instrument Setup:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

Tune and shim the instrument to ensure a homogeneous magnetic field.

Acquisition Parameters:

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

Acquisition Time: Set to 2-4 seconds.

Relaxation Delay: Use a delay of 1-5 seconds to allow for full relaxation of the protons.

Number of Scans: Acquire a sufficient number of scans (typically 8 to 64) to achieve an

adequate signal-to-noise ratio.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

Integrate the signals to determine the relative number of protons.

Analyze the multiplicities and coupling constants to deduce the proton-proton

connectivities.
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¹³C NMR Spectroscopy
Instrument Setup:

Use the same NMR spectrometer as for the ¹H NMR.

Tune the carbon probe and shim the instrument.

Acquisition Parameters:

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to

simplify the spectrum to single lines for each unique carbon and to benefit from the

Nuclear Overhauser Effect (NOE).

Spectral Width: Set a wide spectral width (e.g., 0-220 ppm) to encompass all possible

carbon signals.

Acquisition Time: Typically 1-2 seconds.

Relaxation Delay: A delay of 2-5 seconds is generally used.

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans

(from several hundred to several thousand) is required to obtain a good signal-to-noise

ratio.

Data Processing:

Apply a Fourier transform with an appropriate line broadening factor.

Phase correct the spectrum.

Calibrate the chemical shift scale.

The following diagram illustrates a general workflow for NMR analysis.
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General NMR Experimental Workflow
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Figure 2. A generalized workflow for NMR analysis.
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This guide serves as a foundational resource for researchers working with 4-Bromo-2-fluoro-
5-nitrophenol. While experimental spectral data is currently elusive in the public domain, the

provided structural information and experimental protocols offer a solid starting point for future

characterization efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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